N,N-dicyclohexyl-3-iodobenzamide N,N-dicyclohexyl-3-iodobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9921976
InChI: InChI=1S/C19H26INO/c20-16-9-7-8-15(14-16)19(22)21(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h7-9,14,17-18H,1-6,10-13H2
SMILES: C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC(=CC=C3)I
Molecular Formula: C19H26INO
Molecular Weight: 411.3 g/mol

N,N-dicyclohexyl-3-iodobenzamide

CAS No.:

Cat. No.: VC9921976

Molecular Formula: C19H26INO

Molecular Weight: 411.3 g/mol

* For research use only. Not for human or veterinary use.

N,N-dicyclohexyl-3-iodobenzamide -

Specification

Molecular Formula C19H26INO
Molecular Weight 411.3 g/mol
IUPAC Name N,N-dicyclohexyl-3-iodobenzamide
Standard InChI InChI=1S/C19H26INO/c20-16-9-7-8-15(14-16)19(22)21(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h7-9,14,17-18H,1-6,10-13H2
Standard InChI Key SMQQIESQDNDNNH-UHFFFAOYSA-N
SMILES C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC(=CC=C3)I
Canonical SMILES C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC(=CC=C3)I

Introduction

Structural and Chemical Identity

Molecular Architecture

N,N-Dicyclohexyl-3-iodobenzamide belongs to the class of N,N-dialkylbenzamides, with the molecular formula C₁₉H₂₅INO (molecular weight: 438.21 g/mol). The iodine atom at the 3-position of the benzene ring introduces significant electronic polarization, while the two cyclohexyl groups confer steric hindrance, influencing reactivity and intermolecular interactions .

Table 1: Key Structural Features

FeatureDescription
Core structureBenzamide
SubstituentsIodine (C3), N,N-dicyclohexyl
Molecular formulaC₁₉H₂₅INO
CAS number690986-16-4
Electronic effectsIodine-induced polarization, steric bulk from cyclohexyl groups

Synthetic Relevance

The compound’s structure suggests potential roles as:

  • A precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) via iodine displacement .

  • A model substrate for studying steric effects in amide bond transformations .

Synthesis and Manufacturing

Reaction Pathways

The synthesis of N,N-dicyclohexyl-3-iodobenzamide likely involves a two-step process:

  • Iodination of benzoic acid derivatives: 3-Iodobenzoic acid can be prepared via electrophilic aromatic substitution using iodine and nitric acid .

  • Amide coupling: Reaction of 3-iodobenzoic acid with dicyclohexylamine using a coupling agent such as N,N′-dicyclohexylcarbodiimide (DCC) .

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsRole
1I₂, HNO₃, H₂SO₄, 0–5°CElectrophilic iodination of benzoic acid
2DCC, DCM, rt, 12–24 hActivation of carboxylic acid for amidation

Optimization Challenges

  • Steric hindrance: The bulky cyclohexyl groups may slow amidation kinetics, necessitating extended reaction times .

  • Iodine stability: High temperatures or strong bases could lead to deiodination, requiring mild conditions .

Physicochemical Properties

While experimental data for this specific compound are scarce, inferences can be drawn from analogous structures:

  • Solubility: Likely low in polar solvents (e.g., water) due to hydrophobic cyclohexyl groups; soluble in DCM or THF .

  • Thermal stability: Iodine’s lability may limit stability above 150°C .

  • Spectroscopic signatures:

    • ¹H NMR: Aromatic protons near δ 7.0–8.0 ppm; cyclohexyl protons at δ 1.0–2.5 ppm .

    • IR: Stretching vibrations for amide C=O (~1650 cm⁻¹) and N–H (~3300 cm⁻¹) .

Applications and Functional Utility

Organic Synthesis

  • Cross-coupling substrate: The C–I bond facilitates palladium-catalyzed couplings to generate biaryl systems .

  • Ligand design: Steric bulk may stabilize metal complexes in catalysis .

Materials Science

  • Liquid crystals: The planar benzamide core and bulky substituents could induce mesophase behavior.

  • Polymer additives: Iodine’s polarizability might enhance dielectric properties in polymers.

ApplicationMechanismRelevance
Suzuki-Miyaura couplingPd-mediated C–I bond activationSynthesis of polyaromatics
Peptide mimeticsAmide bond isosterismDrug design

Recent Advances and Future Directions

Catalytic Innovations

Recent methods for radioiodination (e.g., using Na¹²³I/peracetic acid) could enable radiolabeled versions for imaging applications .

Computational Studies

Density functional theory (DFT) simulations might predict regioselectivity in electrophilic substitutions or catalytic cycles involving this substrate.

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